methyl 2-(3-fluoro-5-nitrophenyl)acetate

Catalog No.
S6546549
CAS No.
1338367-29-5
M.F
C9H8FNO4
M. Wt
213.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(3-fluoro-5-nitrophenyl)acetate

CAS Number

1338367-29-5

Product Name

methyl 2-(3-fluoro-5-nitrophenyl)acetate

Molecular Formula

C9H8FNO4

Molecular Weight

213.2

Methyl 2-(3-fluoro-5-nitrophenyl)acetate is an organic compound with the molecular formula C9H8FNO4C_9H_8FNO_4 and a molecular weight of approximately 213.16 g/mol. This compound is characterized by the presence of a methyl ester functional group and a phenyl ring substituted with both a fluorine atom and a nitro group, specifically at the 3 and 5 positions, respectively. It appears as a yellow oil or solid depending on its purity and conditions, and it is soluble in organic solvents such as methanol and dichloromethane .

Typical of esters and aromatic compounds. Some notable reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-fluoro-5-nitrophenylacetic acid and methanol.
  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group using reducing agents like lithium aluminum hydride.

The synthesis of methyl 2-(3-fluoro-5-nitrophenyl)acetate typically involves the following methods:

  • Acylation Reaction: Starting from 3-fluoro-5-nitrophenol, the compound can be synthesized by reacting it with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Esterification: Another method includes the esterification of 3-fluoro-5-nitrophenylacetic acid with methanol, often catalyzed by sulfuric acid to facilitate the reaction.
  • Using Thionyl Chloride: A more specific method involves reacting thionyl chloride with 2-(3-fluoro-5-nitrophenyl)acetic acid in methanol under controlled conditions to produce the methyl ester .

Methyl 2-(3-fluoro-5-nitrophenyl)acetate finds applications primarily in organic synthesis as an intermediate for pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for developing new compounds with desired biological activities. Additionally, it may serve as a reagent in various chemical transformations due to its reactive functional groups .

Interaction studies involving methyl 2-(3-fluoro-5-nitrophenyl)acetate have primarily focused on its potential as a substrate for various enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. Preliminary data suggest that it may act as an inhibitor for certain isoforms, which could influence drug-drug interactions when co-administered with other pharmaceuticals .

Several compounds share structural similarities with methyl 2-(3-fluoro-5-nitrophenyl)acetate. Below is a comparison highlighting their unique features:

Compound NameCAS NumberKey Features
Methyl 2-(4-fluoro-3-nitrophenyl)acetate226888-37-5Different substitution pattern on the phenyl ring.
Methyl 2-Fluoro-4-nitrophenylacetate337529-74-5Contains a different fluorine position; less steric hindrance.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate78543-07-4Ethyl ester instead of methyl; larger alkyl group influences solubility and reactivity.
(5-Fluoro-2-nitrophenyl)acetic acid29640-98-0Lacks the ester functionality; different reactivity profile.
Methyl 3-fluoro-2-nitrobenzoate1214353-57-7Benzoate structure; potential for different biological activity due to aromatic system changes.

These compounds illustrate variations in substitution patterns that can significantly affect their chemical properties and biological activities, making methyl 2-(3-fluoro-5-nitrophenyl)acetate unique in its specific combination of functional groups and substituent positions .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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